2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride
Description
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)quinazolin-4-amine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5.3ClH/c14-13-10-3-1-2-4-11(10)16-12(17-13)9-18-7-5-15-6-8-18;;;/h1-4,15H,5-9H2,(H2,14,16,17);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLFIGXUSOHYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=CC=CC=C3C(=N2)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride typically follows a multi-step synthetic route involving:
- Formation of quinazoline core derivatives,
- Introduction of reactive functional groups (e.g., chloro substituents) on the quinazoline ring,
- Nucleophilic substitution with piperazine or its derivatives,
- Isolation and purification of the final trihydrochloride salt.
Preparation of Quinazoline Precursors
The synthesis begins with quinazolin-4-one derivatives, which are key intermediates. For example, 3-amino-2-(4-chlorophenyl)quinazolin-4(3H)-one can be synthesized by reacting 2-(4-chlorophenyl)-4H-benzo[d]oxazin-4-one with hydrazine hydrate in ethanol under reflux for several hours, yielding about 73.8% with melting points around 194-196 °C.
Subsequent derivatization involves benzoylation or other acylation steps to modify the quinazoline nucleus, preparing it for piperazine substitution.
Formation of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine
The key compound, 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, is synthesized by reductive amination or nucleophilic substitution reactions involving piperazine derivatives and quinazoline intermediates.
One approach involves:
- Reacting 4-chloroquinazoline derivatives with piperazine under reflux in solvents like DMF or methanol,
- Using mild reducing agents such as triacetoxyborohydride for reductive amination steps when ketones or aldehydes are involved.
After the reaction, the product is typically isolated by precipitation or extraction, followed by purification through recrystallization.
Conversion to Trihydrochloride Salt
The trihydrochloride salt form is obtained by treatment of the free base with hydrochloric acid, often in an alcoholic solvent. This step improves the compound’s stability, solubility, and handling properties.
Representative Preparation Procedure (Summary Table)
Alternative Synthetic Routes and Patent Information
- Some patented methods describe the use of Mitsunobu conditions for coupling piperazine derivatives with quinazolinyl intermediates in solvents like tetrahydrofuran, using reagents such as diethyl azodicarboxylate and triphenylphosphine.
- These methods allow for selective functionalization and protection strategies to improve yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-ylmethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles like halides, amines; reactions often require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
Histamine Receptor Antagonism
One of the primary applications of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride is its function as an antagonist of the histamine H3 receptor. This receptor plays a crucial role in regulating neurotransmitter release and is implicated in various neurological disorders. Compounds that inhibit H3 receptors can potentially treat conditions such as narcolepsy, obesity, and cognitive deficits associated with neurodegenerative diseases .
In vitro studies have demonstrated that this compound exhibits a high affinity for the H3 receptor, suggesting its utility in developing therapeutic agents aimed at enhancing cognitive functions or managing metabolic disorders . The compound's ability to modulate neurotransmitter systems positions it as a promising candidate for further research into cognitive enhancers.
Oncology Applications
Cancer Treatment
Recent research has indicated that this compound may play a role in cancer therapy, particularly through its interactions with receptor tyrosine kinases (RTKs). RTKs are critical in tumor growth and metastasis, and inhibitors targeting these pathways have shown efficacy in treating various cancers .
The compound has been studied for its potential to inhibit specific RTKs associated with tumor proliferation. For instance, it has been noted that compounds with similar structures can effectively inhibit FGFR (Fibroblast Growth Factor Receptor) kinases, which are often overexpressed in certain cancers . This inhibition can lead to reduced tumor growth and improved patient outcomes.
Neuropharmacological Research
Potential in Neurodegenerative Diseases
The compound's role as a histamine H3 receptor antagonist suggests it may also have applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. By blocking H3 receptors, the compound could enhance cholinergic neurotransmission, which is often impaired in these conditions .
Studies indicate that enhancing cholinergic activity can improve cognitive function and memory retention, making this compound a candidate for further exploration in neuropharmacology .
Data Table: Comparison of Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Histamine Receptor Antagonism | Inhibition of H3 receptors | Improved cognition, obesity management |
| Cancer Treatment | Inhibition of RTK pathways | Reduced tumor growth, enhanced treatment efficacy |
| Neurodegenerative Diseases | Enhancement of cholinergic activity | Improved memory and cognitive function |
Case Studies
- Histamine H3 Antagonism : A study demonstrated that compounds similar to 2-(Piperazin-1-ylmethyl)quinazolin-4-amine effectively increased wakefulness and cognitive performance in animal models by antagonizing H3 receptors .
- Cancer Therapeutics : Research involving quinazoline derivatives has shown promise in inhibiting FGFR-related signaling pathways, leading to decreased proliferation of cancer cells in vitro and improved outcomes in xenograft models .
- Neuropharmacological Effects : Investigations into the effects of H3 antagonists on cognitive decline have revealed that these compounds may reverse memory deficits in models of Alzheimer’s disease, suggesting a therapeutic avenue for further exploration .
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride with related compounds based on molecular features, synthetic yields, and functional properties.
Structural and Functional Differences
Core Scaffold : Unlike urea-linked thiazole derivatives (e.g., 9j and 9k) , the target compound features a quinazoline core, which is associated with DNA intercalation and kinase binding .
Substituent Effects: The trifluoromethyl and chloro groups in 9k enhance lipophilicity and target affinity compared to the unsubstituted piperazinylmethyl group in the target compound .
Synthetic Accessibility : The higher yield of 9k (86.8%) versus 9j (55.6%) suggests that electron-withdrawing substituents (e.g., Cl) may improve reaction efficiency in urea-thiazole syntheses .
Pharmacological Implications
- Solubility : The trihydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral urea derivatives (e.g., 9j/9k), facilitating in vivo administration .
- Selectivity : Piperazine-containing compounds often exhibit tunable receptor interactions; however, the absence of a thiazole or urea moiety in the target compound may reduce off-target effects observed in 9j/9k .
Biological Activity
2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a piperazine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Research indicates that quinazoline derivatives, including this compound, exhibit inhibitory effects on key transport proteins such as breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp). These proteins are integral in mediating multidrug resistance (MDR) in cancer cells by effluxing chemotherapeutic agents out of the cells, thereby reducing their efficacy .
Anticancer Properties
A study synthesized a series of quinazolinamine derivatives and evaluated their ability to inhibit BCRP and P-gp. The results demonstrated that certain derivatives could significantly enhance the accumulation of anticancer drugs in resistant cancer cells by inhibiting these efflux transporters. Notably, compound 22 was identified as a dual inhibitor of both BCRP and P-gp, suggesting that similar compounds may possess potent anticancer properties .
Receptor Modulation
The compound has been implicated in modulating the activity of histamine receptors, particularly the H4 receptor. Inhibitors targeting H4 receptors have shown promise in treating conditions such as tinnitus. The modulation of histamine receptors can influence various physiological processes, including inflammation and immune responses .
Case Studies
- Study on Quinazolinamine Derivatives : A series of experiments were conducted to evaluate the pharmacological profiles of quinazolinamine derivatives. The study revealed that compounds with structural similarities to 2-(Piperazin-1-ylmethyl)quinazolin-4-amine exhibited significant inhibition of BCRP and P-gp, leading to enhanced drug retention in cancer cells .
- Histamine H4 Receptor Inhibition : In another study focusing on histamine receptor antagonists, compounds similar to 2-(Piperazin-1-ylmethyl)quinazolin-4-amine were shown to effectively inhibit H4 receptor activity. This inhibition was associated with reduced symptoms in models of tinnitus .
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended methodologies for synthesizing 2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride with high purity?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. A common approach is to react a quinazolin-4-amine precursor with a piperazine derivative under controlled pH and temperature. For example:
- Step 1: React 4-aminoquinazoline with chloromethylpiperazine in anhydrous DMF at 60–80°C for 12–24 hours .
- Step 2: Purify the intermediate via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) and confirm purity using HPLC (>98%) .
- Step 3: Convert the free base to the trihydrochloride salt by treating with HCl in ethanol, followed by recrystallization .
Critical parameters : Solvent choice, reaction time, and stoichiometric ratios of reagents to minimize byproducts .
Q. How should researchers characterize the structural integrity of this compound?
Use orthogonal analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., quinazoline C2-CH₂-piperazine linkage at δ 3.8–4.2 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₁₇Cl₃N₆: 370.06) .
- X-ray Crystallography : Resolve crystal structure to verify stereochemistry, if applicable .
Q. What are the optimal storage conditions to ensure compound stability?
Store the trihydrochloride salt in a desiccator at <28°C , protected from light and moisture. Avoid exposure to strong oxidizing agents or bases, which may degrade the piperazine moiety . Stability studies indicate no decomposition under these conditions for ≥12 months .
Advanced Research Questions
Q. How does this compound interact with biological targets such as kinases or GPCRs?
The quinazoline core and piperazine side chain enable dual interactions:
- Kinase inhibition : The planar quinazoline ring binds ATP pockets (e.g., EGFR tyrosine kinase), while the piperazine group enhances solubility and modulates selectivity .
- GPCR modulation : Piperazine acts as a flexible linker for receptor subtype-specific targeting (e.g., serotonin 5-HT₇ or dopamine D₂ receptors) .
Methodological tip : Use radioligand binding assays (e.g., ³H-labeled compounds) to quantify affinity (Kd) and selectivity across receptor panels .
Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?
Discrepancies may arise from cell-specific metabolic profiles or assay conditions. To address this:
- Standardize assays : Use identical passage numbers, serum-free media, and incubation times (e.g., 48 hours for IC₅₀ determination) .
- Control for efflux pumps : Include inhibitors like verapamil to assess P-gp-mediated resistance .
- Validate via orthogonal methods : Compare MTT assay results with flow cytometry (apoptosis) or clonogenic survival assays .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
Leverage in silico tools:
- ADMET prediction : Use SwissADME to estimate logP (~2.5), solubility (~10 mg/mL in water), and blood-brain barrier permeability .
- Molecular docking : Simulate binding to target proteins (e.g., G9a histone methyltransferase) using AutoDock Vina; prioritize poses with ∆G < -8 kcal/mol .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å) .
Q. How can researchers optimize the compound’s selectivity against off-target enzymes?
Adopt structure-activity relationship (SAR) strategies:
- Modify substituents : Introduce electron-withdrawing groups (e.g., -CF₃) at the quinazoline C6 position to enhance kinase selectivity .
- Adjust piperazine methylation : Compare N-methyl vs. unmodified piperazine for GPCR subtype specificity .
Validation : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) or receptor pan-assays .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on mutagenicity or carcinogenicity?
Discrepancies may stem from assay sensitivity or metabolite variability. Recommendations:
- Replicate in multiple models : Test in Ames (bacterial), micronucleus (mammalian), and Comet (DNA damage) assays .
- Assess metabolic activation : Include S9 liver fractions to evaluate pro-carcinogen potential .
- Reference harmonized guidelines : Follow OECD 471 (mutagenicity) and IARC classification criteria .
Q. What experimental controls are critical for in vivo efficacy studies?
To minimize variability:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
